Cas no 567-19-1 (3-chloro-1λ?,2-benzothiazole-1,1-dione)

3-Chloro-1λ?,2-benzothiazole-1,1-dione is a heterocyclic compound featuring a benzothiazole core substituted with a chloro group and a sulfone moiety. This structure imparts reactivity useful in organic synthesis, particularly as an intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The chloro group enhances electrophilic properties, facilitating nucleophilic substitution reactions, while the sulfone functionality contributes to stability and potential bioactivity. Its well-defined molecular architecture allows for precise modifications, making it valuable in the development of novel compounds. The product is typically handled under controlled conditions due to its reactivity, ensuring optimal performance in synthetic applications.
3-chloro-1λ?,2-benzothiazole-1,1-dione structure
567-19-1 structure
Product name:3-chloro-1λ?,2-benzothiazole-1,1-dione
CAS No:567-19-1
MF:C7H4ClNO2S
MW:201.630159378052
MDL:MFCD00835585
CID:376383
PubChem ID:64783

3-chloro-1λ?,2-benzothiazole-1,1-dione Chemical and Physical Properties

Names and Identifiers

    • 3-Chlorobenzo[d]isothiazole 1,1-dioxide
    • 1,2-Benzisothiazole,3-chloro-, 1,1-dioxide
    • 3-chloro-1,2-benzothiazole 1,1-dioxide
    • 3-Chloro-1,2-benzothiazole-1,1-dione
    • 3-CHLORO-BENZO[D]ISOTHIAZOLE 1,1-DIOXIDE
    • 3-chloro-1,2-benzisothiazole-1,1-dioxide
    • 3-Chloro-1,2-benzoisothiazole-1,1-dioxide
    • Pseudosaccharin chloride
    • pseudosaccharyl chloride
    • 3-Chloro-psi-saccharin
    • 3-chlorobenzoisothiazole 1,1-dioxide
    • 3-Chloro-1,2-benzisothiazole 1,1-dioxide
    • 1,2-Benzisothiazole, 3-chloro-, 1,1-dioxide
    • 1AYD6UVV3F
    • VBEJRJPHNPIURV-UHFFFAOYSA-N
    • 3-Chlorobenzo(d)isothiazole 1,1-dioxide
    • NSC49757
    • Pseudosaccharinchlorid
    • pseudosaccharine chlo
    • 3-chloro-1λ?,2-benzothiazole-1,1-dione
    • BS-13580
    • saccharin chloride
    • SY128981
    • FT-0769897
    • 7-chloro-9$l^{6}-thia-8-azabicyclo[4.3.0]nona-1,3,5,7-tetraene 9,9-dio xide
    • 3-chlorobenzoisothiazol-1,1-dioxide
    • 3-chlorobenzisothiazole-1,1-dioxide
    • 3-chloro benzo [d] isothiazole 1,1-dioxide
    • DTXSID00205255
    • 3-chlorobenzisothiazole 1, 1-dioxide
    • 3-chloro-1lambda6,2-benzothiazole-1,1-dione
    • AC1765
    • 1, 3-chloro-, 1,1-dioxide
    • EN300-03953
    • 567-19-1
    • AKOS000122518
    • 3-chloro-1??,2-benzothiazole-1,1-dione
    • 3-chloro benzo[d]isothiazole 1,1-dioxide
    • pseudosaccharine chloride
    • SCHEMBL299421
    • 3-CHLORO-1H-BENZO(D)ISOTHIAZOLE-1,1-DIONE
    • F2124-0714
    • 3-Chlorobenzo[d]isothiazole-1,1-dioxide
    • SACCHARIN PSEUDOCHLORIDE
    • NSC-49757
    • NSC 49757
    • DB14628
    • 3-chloro benzo[d]isothiazol 1,1-dioxide
    • 3-Chloro-1,1-dioxide
    • 3-Chloro-benzo[d]isothiazole-1,1-dioxide
    • 3-chloro-1,2-benzoisothiazole 1,1-dioxide
    • .GAMMA.-SACCHARIN CHLORIDE
    • UNII-1AYD6UVV3F
    • 3-CHLORO-PSEUDO-SACCHARIN
    • 3-chloro-1H-1lambda6-benzo[d]isothiazole-1,1-dione
    • MFCD00835585
    • HMS1779J01
    • 3-chlorobenzisothiazole 1,1-dioxide
    • Q27252172
    • Pentanal, 2,2,4-trimethyl-
    • 3-chloro-1,2-benzisothiazole-1,1dioxide
    • GAMMA-SACCHARIN CHLORIDE
    • DB-072179
    • DTXCID00127746
    • AE-508/36398045
    • MDL: MFCD00835585
    • Inchi: 1S/C7H4ClNO2S/c8-7-5-3-1-2-4-6(5)12(10,11)9-7/h1-4H
    • InChI Key: VBEJRJPHNPIURV-UHFFFAOYSA-N
    • SMILES: ClC1C2=C([H])C([H])=C([H])C([H])=C2S(N=1)(=O)=O

Computed Properties

  • Exact Mass: 200.96500
  • Monoisotopic Mass: 200.965
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 317
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 1.4
  • Tautomer Count: nothing
  • Topological Polar Surface Area: 54.9

Experimental Properties

  • Color/Form: Colorless solid
  • Density: 1.64
  • Boiling Point: 377.1°Cat760mmHg
  • Flash Point: 181.9°C
  • Refractive Index: 1.695
  • PSA: 54.88000
  • LogP: 1.89070

3-chloro-1λ?,2-benzothiazole-1,1-dione Security Information

3-chloro-1λ?,2-benzothiazole-1,1-dione Customs Data

  • HS CODE:2934991000
  • Customs Data:

    China Customs Code:

    2934991000

    Overview:

    2934991000. Sulfolactone and sulfolactam. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934991000. sultones and sultams. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

3-chloro-1λ?,2-benzothiazole-1,1-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM275840-5g
3-Chlorobenzo[d]isothiazole 1,1-dioxide
567-19-1 95%+
5g
$237 2022-12-28
abcr
AB278823-250 mg
3-Chloro-1,2-benzothiazole 1,1-dioxide, 95%; .
567-19-1 95%
250mg
€219.30 2023-04-26
Enamine
EN300-03953-2.5g
3-chloro-1lambda6,2-benzothiazole-1,1-dione
567-19-1 93%
2.5g
$129.0 2023-04-24
Life Chemicals
F2124-0714-0.5g
3-chloro-1lambda6,2-benzothiazole-1,1-dione
567-19-1 95%
0.5g
$195.0 2023-09-06
TRC
C621673-50mg
3-Chloro-1lambda6,2-benzothiazole-1,1-dione
567-19-1
50mg
$87.00 2023-05-18
Chemenu
CM275840-5g
3-Chlorobenzo[d]isothiazole 1,1-dioxide
567-19-1 95%
5g
$746 2021-06-17
TRC
C621673-500mg
3-Chloro-1lambda6,2-benzothiazole-1,1-dione
567-19-1
500mg
$414.00 2023-05-18
Enamine
EN300-03953-0.25g
3-chloro-1lambda6,2-benzothiazole-1,1-dione
567-19-1 93%
0.25g
$34.0 2023-04-24
eNovation Chemicals LLC
D686332-1g
3-Chlorobenzoisothiazole 1,1-Dioxide
567-19-1 95%
1g
$430 2024-07-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ6297-10G
3-chloro-1λ?,2-benzothiazole-1,1-dione
567-19-1 95%
10g
¥ 7,431.00 2023-03-15

3-chloro-1λ?,2-benzothiazole-1,1-dione Production Method

3-chloro-1λ?,2-benzothiazole-1,1-dione Related Literature

Additional information on 3-chloro-1λ?,2-benzothiazole-1,1-dione

Recent Advances in the Study of 3-chloro-1λ3,2-benzothiazole-1,1-dione (CAS: 567-19-1) and Its Applications in Chemical Biology and Medicine

3-chloro-1λ3,2-benzothiazole-1,1-dione (CAS: 567-19-1) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and medicinal chemistry. This compound, characterized by its unique benzothiazole core and chloro-substitution, has been the subject of numerous studies aimed at exploring its reactivity, biological activity, and potential therapeutic uses. The latest research has focused on elucidating its mechanism of action, optimizing its synthesis, and evaluating its efficacy in various biological systems.

Recent studies have demonstrated that 3-chloro-1λ3,2-benzothiazole-1,1-dione exhibits promising antimicrobial and anticancer properties. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that this compound showed potent inhibitory activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism that differs from traditional antibiotics, thereby reducing the likelihood of resistance development.

In addition to its antimicrobial effects, 3-chloro-1λ3,2-benzothiazole-1,1-dione has also been investigated for its potential in cancer therapy. A 2022 study in Bioorganic & Medicinal Chemistry Letters highlighted its role as a modulator of apoptosis in cancer cells. The researchers found that the compound induced apoptosis in human leukemia cells by activating the intrinsic mitochondrial pathway. This finding opens new avenues for the development of targeted therapies for hematological malignancies.

The synthesis and structural modification of 3-chloro-1λ3,2-benzothiazole-1,1-dione have also been areas of active research. A recent paper in Organic Letters (2023) described a novel, high-yield synthetic route that improves the scalability and purity of the compound. This advancement is critical for facilitating further pharmacological studies and potential industrial applications. Additionally, computational studies have been employed to predict the compound's reactivity and optimize its structure for enhanced bioactivity.

Despite these promising findings, challenges remain in the development of 3-chloro-1λ3,2-benzothiazole-1,1-dione as a therapeutic agent. Issues such as solubility, bioavailability, and potential toxicity need to be addressed through further preclinical studies. Nevertheless, the compound's unique chemical properties and broad-spectrum biological activity make it a valuable candidate for future drug discovery efforts. Ongoing research is expected to shed more light on its potential applications and mechanisms of action, paving the way for its eventual clinical translation.

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Amadis Chemical Company Limited
(CAS:567-19-1)3-chloro-1λ?,2-benzothiazole-1,1-dione
A913049
Purity:99%/99%
Quantity:5g/25g
Price ($):239.0/871.0